Eptifibatide

説明

Synthetic cyclic hexapeptide that binds to platelet receptor glycoprotein and inhibits platelet aggregation. Derived from venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri), this compound is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics.

This compound is a Platelet Aggregation Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.

This compound is a cyclical heptapeptide with anticoagulant activity. This compound selectively and reversibly binds to and blocks the platelet glycoprotein IIb/IIIa receptor. This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands and leads to an inhibition of platelet aggregation and prevents thrombus development.

This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and has 4 approved and 9 investigational indications.

Cyclic peptide that acts as a platelet glycoprotein IIB-IIIA antagonist, reversibly inhibiting the binding of FIBRINOGEN; VON WILLEBRAND FACTOR; and other adhesive molecules to the GPIIB-IIIA RECEPTORS of platelets. It is used in the management of UNSTABLE ANGINA and in patients undergoing coronary ANGIOPLASTY and stenting procedures.

特性

IUPAC Name |

2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKPOZZJODAYPZ-LROMGURASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N11O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046673 |

Source

|

| Record name | Eptifibatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

832.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188627-80-7 |

Source

|

| Record name | Eptifibatide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptifibatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eptifibatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eptifibatide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPTIFIBATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8320J834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eptifibatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Eptifibatide's Platelet Aggregation Inhibition: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Competitive Antagonist of GPIIb/IIIa

Eptifibatide is a cyclic heptapeptide that acts as a reversible, competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] This receptor is the final common pathway for platelet aggregation. This compound's structure mimics the arginine-glycine-aspartic acid (RGD) sequence, which is a key recognition motif for ligands of the GPIIb/IIIa receptor.[4] By binding to the receptor, this compound sterically hinders the binding of endogenous ligands, primarily fibrinogen and von Willebrand factor (vWF), which are essential for forming the platelet plug.[1][4] This competitive inhibition prevents the cross-linking of platelets, thereby potently inhibiting platelet aggregation and thrombus formation.[1][5]

The interaction of this compound with the GPIIb/IIIa receptor is characterized by a rapid onset of action and a short plasma half-life, leading to a quick and reversible inhibition of platelet function.[3][6]

Quantitative Analysis of this compound's Efficacy

The inhibitory potency of this compound on platelet aggregation has been quantified in numerous in vitro and ex vivo studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters that describe its efficacy.

| Parameter | Value | Agonist | Anticoagulant | Source |

| IC50 | 0.11-0.22 µg/mL | 20 µM ADP | Citrated Blood | [7] |

| IC50 | 0.28-0.34 µg/mL | 5 µg/mL Collagen | Citrated Blood | [7] |

| IC50 | 1.5 to 3-fold higher than citrated | Not Specified | Hirudinized Blood | [7] |

| IC50 | ~11 mg/mL | Not Applicable (Adhesion to fibrinogen) | Not Specified | [8] |

| IC50 | 16-27 mg/mL | ADP, Collagen, Thrombin | Not Specified | [8] |

| Kd | 120 nM | Not Applicable | Not Specified | [9] |

Signaling Pathways Modulated by this compound

The GPIIb/IIIa receptor participates in bidirectional signaling: "inside-out" and "outside-in" signaling. This compound's mechanism of action directly impacts these pathways.

Inside-Out Signaling: Preventing Activation

Inside-out signaling is the process by which intracellular signals lead to a conformational change in the extracellular domain of the GPIIb/IIIa receptor, increasing its affinity for ligands.[9][10] This activation is crucial for platelet aggregation. Key intracellular proteins, talin and kindlin, play a pivotal role in this process.[4][11][12] Upon platelet activation by agonists like ADP or thrombin, talin and kindlin bind to the cytoplasmic tail of the β3 subunit of the GPIIb/IIIa receptor, triggering the conformational change to a high-affinity state.[4][12][13]

This compound, by competitively binding to the extracellular domain of the GPIIb/IIIa receptor, does not directly interfere with the intracellular signaling cascade of the inside-out pathway. However, by occupying the receptor, it prevents the binding of fibrinogen and vWF, rendering the receptor's activation state irrelevant to the final aggregation process.

References

- 1. This compound-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - this compound-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain [jci.org]

- 3. This compound: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kindlin Assists Talin to Promote Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the Activation of Integrin αIIbβ3: Outside-in and Inside-out Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inside-out, outside-in, and inside-outside-in: G protein signaling in integrin-mediated cell adhesion, spreading, and retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kindlin Assists Talin to Promote Integrin Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kindlins, Integrin Activation and the Regulation of Talin Recruitment to αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADAP interactions with talin and kindlin promote platelet integrin αIIbβ3 activation and stable fibrinogen binding - PMC [pmc.ncbi.nlm.nih.gov]

Eptifibatide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide (Integrilin®) is a cyclic heptapeptide and a potent, reversible antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Its development represents a significant advancement in the treatment of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI). This technical guide provides an in-depth overview of the discovery of this compound, originating from snake venom proteomics, its chemical synthesis, mechanism of action, and key experimental data. Detailed experimental protocols and visual representations of pathways and workflows are included to support research and development activities.

Discovery of this compound: From Snake Venom to a Targeted Therapeutic

The discovery of this compound is a compelling example of natural product-inspired drug development. The journey began with the screening of various snake venoms for their ability to inhibit platelet aggregation.

Identification of Barbourin

Initial research involved screening sixty-two snake venoms to identify specific inhibitors of the GPIIb/IIIa receptor, which is crucial for platelet aggregation.[1] While many venoms demonstrated inhibitory activity, the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) was unique in its high specificity for the GPIIb/IIIa receptor over other integrins.[1][2] The peptide responsible for this activity, named barbourin, was isolated and characterized.[1]

The Significance of the KGD Motif

Further analysis of barbourin revealed a critical structural feature. Unlike many other integrin-binding proteins that contain the Arginine-Glycine-Aspartic acid (RGD) sequence, barbourin possesses a Lysine-Glycine-Aspartic acid (KGD) motif.[1] This substitution of lysine for arginine was found to be the key determinant of its high specificity for the GPIIb/IIIa receptor.[1] This discovery provided a new structural model for designing potent and specific platelet aggregation inhibitors.[1]

Rational Drug Design of this compound

This compound was then developed as a synthetic cyclic heptapeptide that mimics the KGD sequence of barbourin.[3] The design aimed to create a smaller, more stable molecule while retaining the high affinity and specificity of the natural peptide. This resulted in a potent and reversible inhibitor of the GPIIb/IIIa receptor, suitable for clinical use.

Chemical Synthesis of this compound

This compound is synthesized as a cyclic heptapeptide with a disulfide bridge. Both solid-phase and liquid-phase synthesis methods have been developed.

Solid-Phase Peptide Synthesis (SPPS)

The most common approach for this compound synthesis is the Fmoc/tBu solid-phase method.[4] This involves the sequential coupling of amino acids to a growing peptide chain anchored to a solid resin support.

The general steps are as follows:

-

Resin Preparation: A suitable resin, such as Sieber resin, is prepared by removing the Fmoc protecting group.[4]

-

Chain Elongation: Amino acids with protected side chains are sequentially coupled to the resin.

-

On-Resin Oxidation: The disulfide bridge is formed while the peptide is still attached to the resin.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Purification: The crude product is purified, typically by high-performance liquid chromatography (HPLC).

Microwave-assisted solid-phase synthesis has also been employed to accelerate the synthesis process.

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis of this compound involves the synthesis of peptide fragments in solution, which are then coupled together. The main stages include:

-

Synthesis of Tri- and Tetrapeptide Fragments: Smaller peptide fragments are synthesized in solution.

-

Coupling of Fragments: The fragments are coupled to form the linear heptapeptide.

-

Cyclization: The disulfide bond is formed to create the cyclic structure.

-

Deprotection and Guanidination: Protecting groups are removed, and the guanidino group is introduced.

-

Purification: The final product is purified.

Mechanism of Action

This compound exerts its antiplatelet effect by targeting the GPIIb/IIIa receptor, the final common pathway of platelet aggregation.

Inhibition of GPIIb/IIIa Receptor

The GPIIb/IIIa receptor is an integrin found on the surface of platelets. Upon platelet activation, this receptor undergoes a conformational change, enabling it to bind to ligands such as fibrinogen and von Willebrand factor (vWF). This binding is essential for the cross-linking of platelets and the formation of a thrombus.

This compound is a direct, reversible, and competitive inhibitor of the GPIIb/IIIa receptor.[3] By binding to the receptor, it physically blocks the binding of fibrinogen and vWF, thereby preventing platelet aggregation.[3]

Signaling Pathways

The activation of the GPIIb/IIIa receptor involves complex signaling cascades:

-

"Inside-Out" Signaling: Agonists such as thrombin, ADP, and collagen bind to their respective receptors on the platelet surface, triggering intracellular signaling pathways. These pathways, involving molecules like talin and kindlin, lead to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands.

-

"Outside-In" Signaling: The binding of ligands to the activated GPIIb/IIIa receptor initiates further intracellular signaling. This "outside-in" signaling leads to platelet spreading, clot retraction, and stabilization of the thrombus.

This compound, by blocking ligand binding, effectively inhibits the "outside-in" signaling cascade.

References

- 1. Barbourin. A GPIIb-IIIa-specific integrin antagonist from the venom of Sistrurus m. barbouri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN101538316A - Method for preparing this compound with solid phase method - Google Patents [patents.google.com]

Eptifibatide as a Glycoprotein IIb/IIIa Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide is a cyclic heptapeptide and a reversible, competitive antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key mediator in the final common pathway of platelet aggregation.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), this compound mimics the arginine-glycine-aspartic acid (RGD) sequence that is the recognition site for fibrinogen on the GP IIb/IIIa receptor.[3][4] By binding to this receptor, this compound sterically hinders the access of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation and thrombus formation.[5][6] This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental protocols used to characterize this compound.

Introduction

Platelet activation and aggregation are critical physiological processes in hemostasis. However, in the context of atherosclerotic plaque rupture, this same cascade can lead to thrombotic events such as myocardial infarction and unstable angina.[7][8] The GP IIb/IIIa receptor, an integrin expressed on the surface of platelets, plays a pivotal role in platelet aggregation by binding to fibrinogen, which then acts as a bridge between adjacent platelets.[9] this compound is a potent and specific inhibitor of this interaction, making it a valuable therapeutic agent in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[10][11]

Chemical and Physical Properties

This compound is a cyclic heptapeptide with the chemical formula C35H49N11O9S2 and a molecular weight of 831.96 g/mol .[12][13] Its structure includes a mercaptopropionyl (des-amino cysteinyl) residue and an interchain disulfide bridge, which are crucial for its high affinity and specificity for the GP IIb/IIIa receptor.[12][14]

Mechanism of Action

This compound's primary mechanism of action is the reversible and competitive inhibition of the platelet GP IIb/IIIa receptor.[3][6] The binding of this compound to the receptor prevents the conformational changes necessary for the binding of fibrinogen and other ligands, thereby blocking the final common pathway of platelet aggregation.[9][15] This inhibition is dose- and concentration-dependent.[6] Due to its reversible binding and short plasma half-life, platelet function returns to normal within 4 to 8 hours after cessation of the infusion.[5]

Quantitative Data

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a rapid onset of action and a short plasma half-life.[5][7]

| Parameter | Value | Reference |

| Plasma Half-Life | ~2.5 hours | [5][6] |

| Plasma Protein Binding | ~25% | [5][6] |

| Clearance | ~55 mL/kg/h in patients with coronary artery disease | [6] |

| Route of Elimination | Primarily renal, with about 50% excreted in urine | [5] |

Pharmacodynamics

This compound's pharmacodynamic effects are measured by the inhibition of platelet aggregation and GP IIb/IIIa receptor occupancy.[8][16]

| Parameter | Value | Reference |

| Onset of Action | Rapid, with significant platelet aggregation inhibition within 15 minutes of a bolus dose | [5] |

| Receptor Occupancy | >80% occupancy is targeted for therapeutic efficacy | [16] |

| IC50 (ADP-induced aggregation) | 0.11-0.22 µg/mL (in citrated blood) | [17] |

| IC50 (Collagen-induced aggregation) | 0.28-0.34 µg/mL (in citrated blood) | [17] |

| Return of Platelet Function | ~4-8 hours after discontinuation of infusion | [5] |

Experimental Protocols

Light Transmission Aggregometry (LTA) for Measuring Platelet Aggregation

LTA is the gold standard for assessing platelet function and the inhibitory effect of agents like this compound.[9]

5.1.1. Materials

-

3.2% Sodium Citrate Anticoagulant Tubes

-

Platelet Agonists (e.g., Adenosine Diphosphate - ADP, Collagen)

-

Saline

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and Cuvettes

5.1.2. Protocol

-

Blood Collection: Draw whole blood into 3.2% sodium citrate tubes. The first few milliliters should be discarded to avoid contamination with tissue factor.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[7]

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[7]

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized level (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

-

Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

-

Incubation with this compound: Incubate aliquots of PRP with varying concentrations of this compound or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

-

Initiation of Aggregation: Add a platelet agonist (e.g., 20 µM ADP or 2 µg/mL collagen) to the PRP sample in the aggregometer cuvette with constant stirring.[9]

-

Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is determined from the aggregation curve.

-

Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each this compound concentration compared to the vehicle control.

Flow Cytometry for Measuring GP IIb/IIIa Receptor Occupancy

Flow cytometry allows for the quantification of this compound binding to the GP IIb/IIIa receptor on a single-platelet level.

5.2.1. Materials

-

Anticoagulated Whole Blood (e.g., with citrate or PPACK)

-

Fluorescently Labeled Monoclonal Antibodies:

-

PAC-1: Binds to the activated conformation of GP IIb/IIIa.

-

CD41/CD61: Pan-platelet markers.

-

A competing antibody that binds to the this compound binding site.

-

-

Platelet Agonists (e.g., ADP, TRAP)

-

Fixative (e.g., paraformaldehyde)

-

Wash Buffers (e.g., PBS)

-

Flow Cytometer

5.2.2. Protocol

-

Sample Preparation: Dilute anticoagulated whole blood with a suitable buffer.

-

Incubation with this compound: Incubate the diluted blood with varying concentrations of this compound or a vehicle control.

-

Platelet Activation (Optional): For assessing the inhibition of activation-dependent binding, stimulate platelets with an agonist like ADP or TRAP.

-

Antibody Staining: Add a cocktail of fluorescently labeled antibodies to the samples. This typically includes a pan-platelet marker (e.g., CD41 or CD61) and an antibody that competes with this compound for binding to GP IIb/IIIa, or a conformation-specific antibody like PAC-1.

-

Incubation: Incubate the samples in the dark at room temperature for a specified time (e.g., 15-30 minutes).

-

Fixation: Fix the platelets with paraformaldehyde to stabilize the antibody binding and cell morphology.

-

Washing: Wash the cells to remove unbound antibodies.

-

Flow Cytometric Analysis: Acquire the samples on a flow cytometer.

-

Gating Strategy:

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Further gate on the CD41/CD61 positive population to ensure analysis is restricted to platelets.

-

Analyze the fluorescence intensity of the competing antibody or PAC-1 within the platelet gate.

-

-

Data Analysis: The receptor occupancy by this compound is inversely proportional to the fluorescence intensity of the competing antibody. Calculate the percentage of receptor occupancy based on the reduction in fluorescence compared to the control.

Clinical Significance and Applications

Clinical trials such as PURSUIT (Platelet Glycoprotein IIb/IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy), IMPACT-II (Integrilin to Minimize Platelet Aggregation and Coronary Thrombosis-II), and ESPRIT (Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy) have established the clinical efficacy of this compound in reducing the incidence of death and myocardial infarction in patients with NSTE-ACS and those undergoing PCI.[5][10][18][19] The pharmacodynamic data obtained from these trials, utilizing methodologies similar to those described above, have been crucial in optimizing dosing regimens to achieve the desired level of platelet inhibition while managing bleeding risks.[7][16]

Conclusion

This compound is a well-characterized GP IIb/IIIa inhibitor with a proven clinical benefit in the management of acute coronary syndromes. Its reversible and competitive mechanism of action, coupled with a favorable pharmacokinetic and pharmacodynamic profile, makes it a cornerstone of antiplatelet therapy. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this compound and the development of novel antiplatelet agents.

References

- 1. researchgate.net [researchgate.net]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. ahajournals.org [ahajournals.org]

- 4. Novel dosing regimen of this compound in planned coronary stent implantation (ESPRIT): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 8. Design and methodology of the PURSUIT trial: evaluating this compound for acute ischemic coronary syndromes. Platelet Glycoprotein IIb-IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, this compound, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Methodology of the PURSUIT Trial - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Platelet Aggregation | HE [hematology.mlsascp.com]

- 17. Multicolor flow cytometry for evaluation of platelet surface antigens and activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Preclinical Development of Eptifibatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide (Integrilin®) is a parenteral, reversible, and highly specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. As a cyclic heptapeptide, its development was inspired by the disintegrin barbourin, a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[1][2] this compound's mechanism of action involves the competitive inhibition of fibrinogen binding to the GPIIb/IIIa receptor, the final common pathway of platelet aggregation, thereby preventing thrombus formation.[2][3] This technical guide provides an in-depth overview of the preclinical studies and development of this compound, focusing on its pharmacological characterization through in vitro and in vivo studies.

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

This compound's therapeutic effect stems from its ability to reversibly block the GPIIb/IIIa receptor on platelets.[3] This receptor, upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, or thrombin, undergoes a conformational change that allows it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug.

This compound contains a lysine-glycine-aspartate (KGD) sequence, which mimics the arginine-glycine-aspartate (RGD) motif present in fibrinogen and other ligands that bind to the GPIIb/IIIa receptor.[3] By competitively binding to the receptor, this compound prevents the attachment of fibrinogen and other adhesive ligands, such as von Willebrand factor, effectively inhibiting platelet aggregation.[3]

In Vitro Preclinical Studies

A battery of in vitro assays was crucial in characterizing the potency and specificity of this compound. These studies primarily focused on its ability to inhibit platelet aggregation and its binding affinity to the GPIIb/IIIa receptor.

Platelet Aggregation Assays

The inhibitory effect of this compound on platelet aggregation is a key measure of its efficacy. These assays are typically performed using light transmission aggregometry (LTA) in platelet-rich plasma (PRP) or whole blood.

-

Blood Collection: Whole blood is drawn from healthy human donors or animal subjects into tubes containing an anticoagulant, commonly 3.2% sodium citrate.

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells. The remaining blood is then centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control at 37°C in an aggregometer.

-

Agonist Addition: Platelet aggregation is induced by adding a platelet agonist such as ADP, collagen, or thrombin.

-

Data Acquisition: The change in light transmission through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. The maximum aggregation is recorded.

-

Data Analysis: The percentage of aggregation inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of this compound required to inhibit platelet aggregation by 50%, is then determined.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative data obtained from in vitro preclinical studies of this compound.

Table 1: In Vitro Inhibition of Platelet Aggregation (IC50 Values)

| Agonist | Anticoagulant | Species | IC50 | Reference(s) |

| ADP (20 µM) | Citrate | Human | 0.11-0.22 µg/mL | [4] |

| Collagen (5 µg/mL) | Citrate | Human | 0.28-0.34 µg/mL | [4] |

| ADP | Citrate | Porcine | ~16-27 mg/mL | [5] |

| Collagen | Citrate | Porcine | ~16-27 mg/mL | [5] |

| Thrombin | Citrate | Porcine | ~16-27 mg/mL | [5] |

Table 2: In Vitro Inhibition of Other Platelet Functions

| Function | Agonist | Species | IC50 | Reference(s) |

| Dense Granule Secretion | ADP | Porcine | ~22-31 mg/mL | [5] |

| Dense Granule Secretion | Collagen | Porcine | ~22-31 mg/mL | [5] |

| Dense Granule Secretion | Thrombin | Porcine | ~22-31 mg/mL | [5] |

| Lysosome Secretion | ADP, Collagen, Thrombin | Porcine | ~25-50 mg/mL | [5] |

| Adhesion to Fibrinogen | Not specified | Porcine | ~11 mg/mL | [5] |

Note: The significant difference in IC50 values between human and porcine studies may be attributable to species-specific differences in platelet receptor sensitivity and experimental conditions.

Receptor Binding Assays

Competitive binding assays are employed to determine the affinity of this compound for the GPIIb/IIIa receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor.

-

Receptor Preparation: Purified GPIIb/IIIa receptors or intact platelets are prepared.

-

Ligand Preparation: A known GPIIb/IIIa ligand (e.g., fibrinogen or a specific antibody) is labeled with a detectable marker (e.g., ¹²⁵I or a fluorophore).

-

Competition Reaction: The receptors are incubated with a fixed concentration of the labeled ligand and varying concentrations of unlabeled this compound.

-

Separation: The receptor-ligand complexes are separated from the unbound ligand.

-

Detection: The amount of bound labeled ligand is quantified.

-

Data Analysis: The data are used to calculate the dissociation constant (Kd) or the inhibition constant (Ki) of this compound, which are measures of its binding affinity.

In Vivo Preclinical Studies

In vivo studies in animal models are essential for evaluating the antithrombotic efficacy, pharmacokinetics, and safety profile of this compound before its progression to human clinical trials.

Animal Models of Thrombosis

Various animal models have been developed to mimic arterial thrombosis. The ferric chloride (FeCl₃)-induced carotid artery thrombosis model in rats is a widely used and well-characterized model.

-

Animal Preparation: Rats are anesthetized, and the common carotid artery is surgically exposed.

-

Instrumentation: A flow probe is placed around the artery to monitor blood flow.

-

Drug Administration: this compound or a vehicle control is administered intravenously via a cannulated vein.

-

Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution (e.g., 35%) is applied to the surface of the carotid artery for a specific duration (e.g., 3 minutes).[6] Ferric chloride induces oxidative injury to the endothelium, initiating thrombus formation.[7]

-

Monitoring: Carotid artery blood flow is continuously monitored until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period.

-

Endpoint Measurement: The primary endpoint is the time to occlusion (TTO). A longer TTO in the this compound-treated group compared to the control group indicates antithrombotic efficacy. Other endpoints can include the weight of the thrombus and histological analysis of the vessel.[6]

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animals are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are typically conducted in species such as rats and monkeys.

Animals are administered this compound intravenously, and blood samples are collected at various time points. Plasma concentrations of this compound are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Key Findings | Reference(s) |

| Rat | Extensively metabolized to deamidated this compound and polar metabolites. Biliary excretion and reabsorption observed. | [8] |

| Monkey | Similar metabolic profile to rats. | [8] |

Preclinical to Clinical Translation

The data gathered from preclinical in vitro and in vivo studies are critical for establishing the initial safe and effective dose for human clinical trials. The relationship between plasma concentration and the degree of platelet inhibition is a key pharmacodynamic parameter that guides dose selection.

Conclusion

The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo pharmacology. In vitro studies confirmed its potent and specific inhibition of the GPIIb/IIIa receptor and platelet aggregation. In vivo animal models of thrombosis demonstrated its antithrombotic efficacy. Pharmacokinetic studies in animals provided essential information on its disposition. Collectively, these preclinical data established a strong scientific foundation for the successful clinical development and eventual approval of this compound as a valuable therapeutic agent for the management of acute coronary syndromes.

References

- 1. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Intricacies of Eptifibatide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Research Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Eptifibatide, a cyclic heptapeptide inhibitor of the glycoprotein (GP) IIb/IIIa receptor. By summarizing key data from various research models, this document aims to serve as a valuable resource for professionals involved in the study and development of antiplatelet therapies.

Core Mechanism of Action

This compound is a competitive and reversible inhibitor of the platelet GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), this compound mimics the arginine-glycine-aspartic acid (RGD) sequence that is the recognition site for fibrinogen on the GP IIb/IIIa receptor.[2] By binding to this receptor, this compound prevents the binding of fibrinogen, von Willebrand factor (vWF), and other adhesive ligands, thereby inhibiting platelet aggregation and thrombus formation.[1][2]

The binding of this compound is highly specific to the GP IIb/IIIa receptor, with low affinity for other integrins.[3] This specificity contributes to its favorable safety profile. The reversible nature of its binding allows for a relatively rapid restoration of platelet function upon discontinuation of the drug.[2]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway of platelet aggregation and the inhibitory action of this compound.

Pharmacokinetics: A Comparative Overview

This compound exhibits linear pharmacokinetics for bolus doses ranging from 90 to 250 mcg/kg and infusion rates from 0.5 to 3 mcg/kg/min.[1] Intravenous administration leads to complete systemic availability.[1] The drug is approximately 25% bound to human plasma proteins and has a plasma elimination half-life of about 2.5 hours.[4][5] Renal clearance accounts for roughly 50% of its total body clearance.[6]

Table 1: Comparative Pharmacokinetic Parameters of this compound

| Parameter | Human | Monkey | Rabbit | Rat | Porcine |

| Half-life (t½) | ~2.5 hours[5] | N/A | N/A | N/A | N/A |

| Clearance | 55 mL/kg/h (patients with coronary artery disease)[5] | N/A | N/A | N/A | N/A |

| Volume of Distribution (Vd) | 0.2-0.3 L/kg[6] | N/A | N/A | N/A | N/A |

| Protein Binding | ~25%[5] | N/A | N/A | N/A | N/A |

Pharmacodynamics: Inhibition of Platelet Aggregation

The primary pharmacodynamic effect of this compound is the dose- and concentration-dependent inhibition of platelet aggregation.[5] A therapeutic goal in clinical settings is to achieve over 80% inhibition of platelet aggregation.[1]

Table 2: In Vitro and Ex Vivo Pharmacodynamic Properties of this compound

| Parameter | Species/Model | Agonist | IC50 / Effect | Source |

| IC50 (Platelet Aggregation) | Human (in vitro, citrated blood) | ADP (20 µM) | 0.11-0.22 µg/mL | [7] |

| IC50 (Platelet Aggregation) | Human (in vitro, citrated blood) | Collagen (5 µg/mL) | 0.28-0.34 µg/mL | [7] |

| IC50 (Platelet Adhesion) | Porcine (in vitro) | Fibrinogen-coated surface | ~11 µg/mL | [8] |

| IC50 (Platelet Aggregation) | Porcine (in vitro) | ADP, Collagen, Thrombin | 16-27 µg/mL | [8] |

| Platelet Aggregation Inhibition | Human (ex vivo, 180 µg/kg bolus + 2.0 µg/kg/min infusion) | ADP | >80% inhibition at 5 minutes | [9] |

Experimental Protocols in Research Models

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of typical experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of this compound.

In Vitro Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation in response to various agonists.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate or hirudin).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.

-

Drug Incubation: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Agonist-Induced Aggregation: Platelet aggregation is induced by adding a platelet agonist such as adenosine diphosphate (ADP), collagen, or thrombin.

-

Measurement: Aggregation is measured using a light transmission aggregometer, which records the change in light transmission as platelets aggregate.

-

Data Analysis: The percentage of platelet aggregation inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of drug that inhibits 50% of the maximal aggregation response) is determined.[7]

Animal Thrombosis Models

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

Methodology (Example: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats):

-

Animal Preparation: A male Wistar rat is anesthetized, and the carotid artery is surgically exposed.

-

Drug Administration: this compound or a vehicle control is administered intravenously via a tail vein catheter as a bolus followed by a continuous infusion.

-

Thrombus Induction: A piece of filter paper saturated with a ferric chloride solution is applied to the surface of the carotid artery to induce endothelial injury and subsequent thrombosis.

-

Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.

-

Endpoint Measurement: The primary endpoint is the time to occlusion (the time from injury to the cessation of blood flow) or the incidence of occlusive thrombus formation within a specified observation period.

-

Ex Vivo Analysis: Blood samples may be collected at various time points to measure ex vivo platelet aggregation and other hematological parameters.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its mechanism of action.

Conclusion

This compound is a potent and specific inhibitor of the GP IIb/IIIa receptor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid onset and reversible action make it a valuable agent in the management of acute coronary syndromes. The data from various research models, from in vitro assays to clinical trials, have consistently demonstrated its efficacy in inhibiting platelet aggregation and preventing thrombotic events. This guide provides a consolidated resource of this critical data to aid researchers and drug development professionals in their ongoing efforts to advance cardiovascular medicine.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics and pharmacokinetics of this compound in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]

From Venom to Vasculature: The Technical Journey of Eptifibatide from the Southeastern Pygmy Rattlesnake

A comprehensive guide on the discovery, mechanism, and development of a potent antiplatelet agent derived from snake venom.

Introduction

Eptifibatide (Integrilin®) is a potent intravenous antiplatelet agent widely used in the management of acute coronary syndromes (ACS), including unstable angina and non-ST-segment elevation myocardial infarction, and during percutaneous coronary interventions (PCI).[1][2][3] This cyclic heptapeptide is a highly specific and reversible inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation.[4][5][6] The origin of this life-saving therapeutic lies in the venom of a surprisingly small but potent reptile: the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[3][7][8] This document provides an in-depth technical exploration of the journey from the discovery of a unique protein in snake venom to the development of the synthetic peptide drug, this compound, intended for researchers, scientists, and drug development professionals.

The Discovery Pathway: From Serendipity to Specificity

The development of this compound is a classic example of nature-inspired drug discovery. The journey began with a broad screening of snake venoms to identify novel inhibitors of platelet aggregation.

Initial Venom Screening and the Identification of Barbourin

In a large-scale screening of 62 snake venoms, researchers sought proteins that could specifically block the function of the GP IIb/IIIa receptor.[9] While many venoms, particularly from vipers, contain disintegrins that inhibit this receptor, they typically do so via a common Arg-Gly-Asp (RGD) amino acid sequence.[7] This RGD motif, however, is not entirely specific and can interact with other integrin receptors in the body.

The venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) proved to be unique.[7][9] It was the only venom found to contain a disintegrin that was highly specific for the GP IIb/IIIa receptor, with low affinity for other integrins.[9][10] This specific protein was isolated and named barbourin .[7][9]

The Key to Specificity: The KGD Sequence

Subsequent sequencing of barbourin, a 73-amino acid polypeptide, revealed a critical and unexpected substitution in its active site.[9][11] Instead of the canonical RGD sequence, barbourin contained a Lys-Gly-Asp (KGD) motif.[7][9] This conservative substitution of a lysine (K) for an arginine (R) was identified as the sole structural feature responsible for its remarkable specificity for the platelet GP IIb/IIIa receptor.[9] This discovery provided a new structural template for designing potent and highly specific antiplatelet agents.[9]

Rational Drug Design: The Synthesis of this compound

While barbourin itself was a promising lead, as a relatively large protein, it had limitations for therapeutic development, including potential antigenicity and manufacturing complexity. The focus, therefore, shifted to creating a smaller, synthetic molecule that mimicked the active KGD site of barbourin.

This compound was engineered as a cyclic heptapeptide to retain the potent inhibitory activity and specificity of the KGD sequence from barbourin while optimizing its pharmacological properties.[7][12] The structure of this compound incorporates several key modifications:

-

Cyclization: The peptide is cyclized via a disulfide bond between a cysteine and a mercaptopropionyl (Mpa) residue. This conformational constraint is crucial for maintaining the correct orientation for high-affinity receptor binding.[13]

-

Homoarginine Substitution: The lysine in the KGD sequence was replaced with a homoarginine (Har) residue, further enhancing its binding affinity and specificity.[11]

-

Minimal Active Sequence: The design focused on the minimum active sequence required for potent inhibition, resulting in a small, stable, and less immunogenic molecule.[14]

This synthetic peptide, this compound, emerged as a drug candidate with high specificity for the GP IIb/IIIa receptor, a rapid onset and offset of action, and a short plasma half-life, making it a highly controllable therapeutic agent.[10][12]

Mechanism of Action: Blocking the Final Step of Platelet Aggregation

Platelet aggregation is a critical event in the formation of a thrombus. Various agonists (e.g., ADP, collagen, thrombin) can activate platelets, leading to a conformational change in the GP IIb/IIIa receptor. This change enables the receptor to bind circulating fibrinogen and von Willebrand factor (vWF), which then act as bridges between adjacent platelets, leading to the formation of a platelet plug.[6]

This compound exerts its antiplatelet effect by competitively and reversibly binding to the GP IIb/IIIa receptor.[4][11] By occupying the receptor's binding site, this compound physically prevents fibrinogen and vWF from cross-linking platelets, thereby inhibiting the final common pathway of platelet aggregation, regardless of the initial platelet stimulus.[6][11] The reversibility of this binding allows for the rapid restoration of platelet function after the cessation of the drug infusion.[11][14]

Experimental Protocols

The development of this compound involved a series of key experimental procedures, from the initial discovery in venom to its characterization as a therapeutic agent.

Venom Fractionation and Barbourin Isolation

-

Crude Venom Preparation: Lyophilized venom from Sistrurus miliarius barbouri is dissolved in a buffered solution.

-

Size-Exclusion Chromatography: The venom solution is first passed through a size-exclusion column to separate proteins based on their molecular weight. Fractions are collected and assayed for GP IIb/IIIa inhibitory activity.

-

Ion-Exchange Chromatography: Active fractions from the previous step are pooled and applied to an ion-exchange column. Proteins are eluted using a salt gradient, further purifying the target disintegrin.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC, which separates molecules based on hydrophobicity, yielding highly purified barbourin. Purity is confirmed by SDS-PAGE.

Peptide Sequencing of Barbourin

-

Reduction and Alkylation: The purified barbourin is treated with a reducing agent (e.g., dithiothreitol) to break disulfide bonds, followed by an alkylating agent (e.g., iodoacetamide) to prevent them from reforming.

-

Edman Degradation: The N-terminal amino acid sequence of the linearized peptide is determined using automated Edman degradation, which sequentially removes and identifies one amino acid at a time from the N-terminus.

-

Mass Spectrometry: Electrospray ionization or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the peptide and can be used in conjunction with fragmentation techniques (MS/MS) to verify the sequence.

Synthesis of this compound

This compound is typically synthesized using an automated solid-phase peptide synthesis (SPPS) approach.[15][16]

-

Resin Preparation: A suitable resin (e.g., Sieber amide resin) is selected as the solid support.[16]

-

Peptide Chain Assembly: The peptide is assembled in a stepwise manner, starting from the C-terminal amino acid. Each amino acid, with its alpha-amino group protected (e.g., by Fmoc) and its side chain protected (e.g., by tBu), is coupled to the growing peptide chain using a coupling agent.[16] The Fmoc protecting group is removed after each coupling step to allow the next amino acid to be added.

-

On-Resin Cyclization: After the linear peptide sequence is assembled, an oxidizing agent (e.g., iodine) is used to form the disulfide bond between the Mpa and Cys residues while the peptide is still attached to the resin.[16]

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude synthetic peptide is purified to a high degree using preparative RP-HPLC.

-

Lyophilization: The final purified this compound is lyophilized to produce a stable, powdered product.[15]

In Vitro Platelet Function Assays

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected into an anticoagulant (e.g., sodium citrate). PRP is obtained by low-speed centrifugation.

-

Light Transmission Aggregometry (LTA): This is the gold standard for assessing platelet aggregation.

-

A baseline light transmission through a PRP sample is established.

-

A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

-

As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The assay is repeated with varying concentrations of this compound to determine the concentration that inhibits 50% of the aggregation response (IC50).[17][18]

-

In Vivo Thrombosis Models

Animal models are used to assess the antithrombotic efficacy of this compound before human trials. A common model is the Folts model :

-

Animal Preparation: An anesthetized animal (e.g., dog, pig) has a coronary or carotid artery exposed.

-

Thrombosis Induction: The artery is stenosed and injured to induce the formation of a platelet-rich thrombus, which is monitored by a Doppler flow probe. Cyclic flow reductions indicate thrombus formation and subsequent dislodgement.

-

Drug Administration: this compound is administered intravenously, and its ability to abolish the cyclic flow reductions is measured, indicating effective prevention of thrombosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacodynamics, pharmacokinetics, and clinical efficacy of this compound.

Table 1: Pharmacodynamic Properties

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 120 nM | Dissociation constant for GP IIb/IIIa receptor. | [11] |

| IC50 (ADP-induced Aggregation) | 0.11 - 0.22 µg/mL | Concentration for 50% inhibition of ADP-induced platelet aggregation in citrated blood. | [18] |

| IC50 (Collagen-induced Aggregation) | 0.28 - 0.34 µg/mL | Concentration for 50% inhibition of collagen-induced platelet aggregation in citrated blood. | [18] |

| Platelet Aggregation Inhibition | >80% | Target inhibition level achieved with therapeutic dosing. | [14][19] |

| Onset of Action | ~15 minutes | Time to achieve significant platelet inhibition after bolus administration. | [1][14] |

| Reversibility | ~4 hours | Time for platelet function to return to >50% of baseline after stopping infusion. | [14] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Description | Reference |

| Plasma Half-life | ~2.5 hours | The time required for the plasma concentration to reduce by half. | [3][14] |

| Plasma Protein Binding | ~25% | Percentage of the drug bound to proteins in the plasma. | [3][14] |

| Metabolism | Deamination | Primary metabolic pathway. | [14] |

| Excretion | Primarily Renal | Excreted mainly through the urine. | [5] |

Table 3: Key Clinical Trial Efficacy Data (Primary Endpoint: Death or Myocardial Infarction)

| Clinical Trial | Patient Population | Treatment Group (this compound) | Placebo/Control Group | Relative Risk Reduction | Reference |

| PURSUIT | NSTE-ACS | 14.2% | 15.7% | 9.6% (p=0.04) | [2][3][20] |

| IMPACT-II | PCI | 9.1% (0.5 µg/kg/min dose) | 11.6% | 21.6% (p=0.035) | [1][10][20] |

| ESPRIT | PCI with Stenting | 6.6% | 10.5% | 37.1% (p=0.0015) | [2][21] |

NSTE-ACS: Non-ST-segment elevation acute coronary syndrome; PCI: Percutaneous coronary intervention.

Conclusion

The development of this compound is a testament to the power of natural product research in modern medicine. The journey from the identification of a unique, highly specific disintegrin in the venom of the southeastern pygmy rattlesnake to the rational design and synthesis of a life-saving therapeutic peptide showcases a highly successful "venom-to-drug" pipeline. By providing a specific, reversible, and potent inhibition of the final common pathway of platelet aggregation, this compound has become an invaluable tool in the arsenal against acute ischemic cardiovascular events. This comprehensive guide highlights the critical scientific steps and experimental rigor required to translate a discovery from the natural world into a refined and effective clinical therapy.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. From Snake Venom’s Disintegrins and C-Type Lectins to Anti-Platelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dusky pygmy rattlesnake | ari.info | ari.info [animalresearch.info]

- 9. researchgate.net [researchgate.net]

- 10. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice [mdpi.com]

- 15. US20160222059A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 16. CN101538316A - Method for preparing this compound with solid phase method - Google Patents [patents.google.com]

- 17. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Clinical and economic studies of this compound in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Eptifibatide

Abstract

This compound is a potent, intravenously administered antiplatelet agent widely used in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[1][2][3] A synthetic cyclic heptapeptide, it functions as a reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, a key mediator in the final common pathway of platelet aggregation.[4][5][6][7] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.

Molecular Structure and Chemical Properties

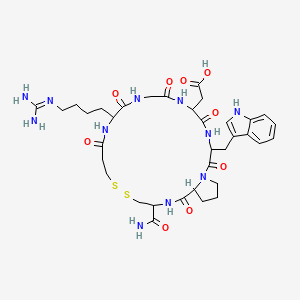

This compound is a cyclic heptapeptide derived from a protein found in the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[4][8][9] Its structure is characterized by a modified Lysine-Glycine-Aspartate (KGD) sequence, which mimics the Arginine-Glycine-Aspartate (RGD) motif of endogenous ligands like fibrinogen and von Willebrand factor, enabling competitive binding to the GPIIb/IIIa receptor.[1][10][11] The peptide contains six amino acids and one mercaptopropionyl (des-amino cysteinyl) residue, with an interchain disulfide bridge creating its cyclic structure.[5][12]

Chemical Name: N⁶-(aminoiminomethyl)-N²-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide, cyclic (1→6)-disulfide.[5][13]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₉N₁₁O₉S₂ | [5][9][10] |

| Molecular Weight | 831.96 g/mol | [5][9][10] |

| Appearance | White to off-white powder | [12] |

| Solubility | Soluble in water | [12] |

| CAS Number | 188627-80-7 | [9][14] |

| Binding Affinity (Kd) | ~120 nM for GPIIb/IIIa | [14] |

Mechanism of Action

This compound exerts its antiplatelet effect by reversibly and selectively binding to the platelet GPIIb/IIIa receptor (also known as integrin αIIbβ3).[4][5][7] This receptor is the most abundant on the platelet surface and is crucial for platelet aggregation.[15] In its active state, the GPIIb/IIIa receptor binds to fibrinogen and von Willebrand factor (vWF), which cross-link adjacent platelets, leading to the formation of a platelet thrombus.[15][16]

This compound competitively inhibits the binding of these endogenous ligands to the GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation, regardless of the initial platelet agonist (e.g., ADP, thrombin, collagen).[1][6][17] The inhibition is dose- and concentration-dependent, and due to its reversible binding and short plasma half-life, platelet function is restored within 4 to 8 hours after cessation of the infusion.[1][4][5]

Signaling Pathway of Platelet Aggregation and this compound Inhibition

Platelet activation initiates an "inside-out" signaling cascade that transforms the GPIIb/IIIa receptor from a low-affinity to a high-affinity state for its ligands.[15] Ligand binding then triggers "outside-in" signaling, leading to further platelet activation and cytoskeletal changes.[18] this compound blocks the ligand binding step, thereby inhibiting both aggregation and "outside-in" signaling.[18]

Pharmacokinetics and Pharmacodynamics

This compound exhibits linear pharmacokinetics.[1] Following intravenous administration, it has a rapid onset of action and a short plasma elimination half-life.[1][19]

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Administration | Intravenous | [1][19] |

| Onset of Action | ~15 minutes after bolus | [1][20] |

| Plasma Half-life | ~2.5 hours | [1][6][19] |

| Plasma Protein Binding | ~25% | [1][20] |

| Volume of Distribution | 0.2 to 0.3 L/kg | [10] |

| Metabolism | Minimal; no major metabolites detected | [4][19] |

| Elimination | Primarily renal (~50% of total body clearance) | [1] |

| Platelet Function Return | ~4-8 hours post-infusion | [1] |

Table 3: Pharmacodynamic Properties of this compound

| Parameter | Finding | Study/Reference(s) |

| Platelet Aggregation Inhibition | >80% inhibition of ADP-induced aggregation achieved 5 minutes after a 180 mcg/kg bolus. | [21] |

| IC₅₀ (ADP-induced aggregation) | 0.11-0.22 µg/mL (in vitro, citrated blood) | [14] |

| Dose Regimen (ACS/PCI) | 180 mcg/kg IV bolus, followed by a 2 mcg/kg/min infusion. A second 180 mcg/kg bolus is given 10 minutes after the first for PCI. | [1][19] |

| Effect in Renal Impairment | In patients with CrCl ≤ 50 mL/min, clearance is reduced by ~50% and steady-state concentration is doubled. Dose adjustment is recommended. | [22] |

Synthesis Overview

This compound is produced synthetically.[4][9] The manufacturing process can be achieved through various methods, including solution-phase (liquid-phase) synthesis and solid-phase peptide synthesis (SPPS), with the latter often utilizing microwave assistance to improve efficiency.[5][17][23] A common approach involves the sequential coupling of protected amino acids, cleavage from the resin (in SPPS), formation of the critical disulfide bond to create the cyclic structure, and subsequent purification.[23][24]

Logical Workflow for this compound Synthesis (SPPS Method)

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines a standard method for assessing the ex vivo effect of this compound on platelet function.

Objective: To quantify the inhibition of platelet aggregation induced by various agonists in platelet-rich plasma (PRP) samples from subjects treated with this compound.

Methodology:

-

Blood Collection:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Platelet Count Adjustment:

-

Aggregometry:

-

Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Pre-warm the PRP samples to 37°C.

-

Add a platelet agonist, such as Adenosine Diphosphate (ADP; e.g., 5-20 µM) or Thrombin Receptor Agonist Peptide (TRAP; e.g., 15-20 µM), to the PRP to induce aggregation.[21][26]

-

Record the change in light transmission for a set period (e.g., 3-5 minutes). The maximum aggregation percentage is recorded.[28]

-

-

Data Analysis:

-

Compare the maximum platelet aggregation in samples from this compound-treated subjects to baseline (pre-treatment) samples.

-

Calculate the percent inhibition of platelet aggregation.

-

Thrombelastography (TEG) for Platelet Inhibition Assessment

TEG provides a global assessment of hemostasis and can be modified to be sensitive to the effects of GPIIb/IIIa inhibitors.

Objective: To detect and monitor the antiplatelet effects of this compound in whole blood.

Methodology:

-

Blood Collection:

-

Sample Preparation:

-

TEG Analysis:

-

Batroxobin-Modified TEG: This method is particularly sensitive for detecting this compound's effects.[29]

-

Add batroxobin (a reptile venom that directly cleaves fibrinogen to fibrin) and a platelet activator (e.g., ADP) to the heparinized whole blood sample in the TEG cup.

-

-

Kaolin-Activated TEG: Can be used with citrated samples, but may be less sensitive to this compound at therapeutic concentrations.[29]

-

-

Data Acquisition and Analysis:

-

The TEG analyzer measures the viscoelastic properties of the developing clot over time.

-

Key parameters to analyze for platelet inhibition include:

-

Maximum Amplitude (MA): Reflects the maximum clot strength, which is highly dependent on platelet function. A decrease in MA indicates platelet inhibition.

-

Alpha Angle (α): Represents the rate of clot formation. This may also be reduced by platelet inhibitors.

-

-

Compare the MA and alpha angle values in this compound-treated samples to control samples to quantify the level of platelet inhibition.[29]

-

Conclusion

This compound is a well-characterized synthetic peptide with a specific and reversible mechanism of action targeting the GPIIb/IIIa receptor. Its favorable pharmacokinetic and pharmacodynamic profile, including a rapid onset and offset of action, makes it a valuable agent in the acute management of cardiovascular thrombotic events. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study of antiplatelet therapies and the development of novel cardiovascular drugs.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. This compound: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Integrilin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Page loading... [guidechem.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Pharmacokinetic and pharmacodynamic properties of this compound in subjects with normal or impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Pharmacodynamics and pharmacokinetics of this compound in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ahajournals.org [ahajournals.org]

- 27. ahajournals.org [ahajournals.org]

- 28. ptfarm.pl [ptfarm.pl]

- 29. A novel method to assess platelet inhibition by this compound with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Eptifibatide's Binding Affinity to the GP IIb/IIIa Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics of eptifibatide to its target, the glycoprotein (GP) IIb/IIIa receptor. This compound is a cyclic heptapeptide antiplatelet agent, derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri)[1]. Its therapeutic effect is achieved through the reversible and competitive inhibition of the GP IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation[2]. This document details the quantitative binding affinity of this compound, the experimental protocols used for its measurement, and the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound's interaction with the GP IIb/IIIa receptor has been quantified using various in vitro methods. The following table summarizes key binding affinity and inhibitory concentration data.

| Parameter | Value | Agonist (Concentration) | Anticoagulant | Experimental Method | Reference |

| Dissociation Constant (Kd) | 120 nM | - | - | Not Specified | [3] |

| IC50 | 0.11-0.22 µg/mL | ADP (20 µM) | Citrate | Platelet Aggregometry | [4] |

| IC50 | 0.28-0.34 µg/mL | Collagen (5 µg/mL) | Citrate | Platelet Aggregometry | [4] |

Note: The IC50 values for this compound were found to be 1.5- to 3-fold higher in hirudinized blood compared to citrated plasma[4].

Mechanism of Action and Receptor Interaction

This compound mimics the arginine-glycine-aspartic acid (RGD) sequence, which is a key recognition motif for ligands of the GP IIb/IIIa receptor, such as fibrinogen and von Willebrand factor (vWF)[1]. By competitively binding to the receptor, this compound prevents these endogenous ligands from cross-linking platelets, thereby inhibiting thrombus formation[2]. The binding is reversible, with platelet function returning to normal within 4 to 8 hours after discontinuation of the drug[5].

The following diagram illustrates the logical relationship of this compound's mechanism of action.

Caption: Mechanism of this compound Action.

Experimental Protocols

The binding affinity and inhibitory effects of this compound are primarily determined using platelet aggregometry and flow cytometry.

Platelet Aggregometry

This is a widely used method to assess platelet function by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Representative Protocol:

-

Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant, typically 3.2% sodium citrate or heparin[1][4].

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Incubation with this compound: PRP is incubated with varying concentrations of this compound (e.g., 0, 0.2, 0.4, 0.8, 1.6, and 4 µg/mL)[1].

-

Agonist-Induced Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation[4].

-

Measurement: The change in light transmission is recorded over time using an aggregometer. The maximum aggregation is determined and compared to a control (PRP without this compound).

-